molecular formula C15H17N7O4 B10901257 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]-5-methyl-N~3~-(1-methyl-1H-pyrazol-4-YL)-3-isoxazolecarboxamide

4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]-5-methyl-N~3~-(1-methyl-1H-pyrazol-4-YL)-3-isoxazolecarboxamide

Cat. No.: B10901257
M. Wt: 359.34 g/mol
InChI Key: KKQHCUVWOPINGB-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N~3~-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxamide is a complex organic compound that features a combination of pyrazole and isoxazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N~3~-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include dimethylformamide (DMF), chloroform, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N~3~-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium perm

Properties

Molecular Formula

C15H17N7O4

Molecular Weight

359.34 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H17N7O4/c1-8-14(22(24)25)9(2)21(18-8)7-12-10(3)26-19-13(12)15(23)17-11-5-16-20(4)6-11/h5-6H,7H2,1-4H3,(H,17,23)

InChI Key

KKQHCUVWOPINGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CN(N=C3)C)C)C)[N+](=O)[O-]

Origin of Product

United States

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